3-Chloro-7-methylisoquinoline
CAS No.: 1033201-77-2
Cat. No.: VC2534776
Molecular Formula: C10H8ClN
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033201-77-2 |
|---|---|
| Molecular Formula | C10H8ClN |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 3-chloro-7-methylisoquinoline |
| Standard InChI | InChI=1S/C10H8ClN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3 |
| Standard InChI Key | OZGPSMOHOBPNJI-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CN=C(C=C2C=C1)Cl |
| Canonical SMILES | CC1=CC2=CN=C(C=C2C=C1)Cl |
Introduction
3-Chloro-7-methylisoquinoline is an organic compound that belongs to the isoquinoline family, which is a subset of heterocyclic aromatic compounds. Isoquinolines are structurally similar to quinolines but differ in the position of the nitrogen atom within the aromatic ring system. The compound's molecular formula is , and it features a chlorine atom at the third position and a methyl group at the seventh position on the isoquinoline backbone.
This compound is of significant interest in pharmaceutical and chemical research due to its potential applications as a precursor in drug synthesis, as well as its biological activity.
Molecular Data
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Molecular Formula:
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Molecular Weight: 177.63 g/mol
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Chemical Structure:
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The compound consists of a bicyclic aromatic system with a nitrogen atom in the second ring.
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A chlorine substituent is present at position 3, while a methyl group occupies position 7.
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General Synthetic Approach
The synthesis of chloro-substituted isoquinolines often involves cyclization reactions or selective halogenation of isoquinoline derivatives:
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Halogenation: Chlorination can be achieved using reagents like phosphorus pentachloride (PCl) or thionyl chloride (SOCl) under controlled conditions.
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Cyclization Routes: Starting from substituted benzaldehydes and amines, Pomeranz–Fritsch or Bischler–Napieralski cyclization methods can yield isoquinolines with desired substitutions.
Example Reaction Scheme
A common route involves:
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Methylation at the seventh position using methyl iodide () or dimethyl sulfate.
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Chlorination at the third position using N-chlorosuccinimide (NCS) or similar reagents.
Pharmaceutical Relevance
Isoquinoline derivatives, including chloro-substituted ones, are widely studied for their pharmacological properties:
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Antimalarial Activity:
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Anticancer Potential:
Chemical Intermediary
Due to its reactive functional groups, 3-chloro-7-methylisoquinoline serves as a precursor for synthesizing more complex molecules, including:
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Chiral ligands for asymmetric catalysis.
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Advanced pharmaceutical agents through further functionalization.
Challenges and Limitations
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Limited Solubility:
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Poor aqueous solubility can limit bioavailability in pharmaceutical applications.
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Synthetic Complexity:
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Selective substitution at specific positions requires precise control over reaction conditions, which can increase production costs.
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